LDD-1819 -

LDD-1819

Catalog Number: EVT-1535130
CAS Number:
Molecular Formula: C18H16ClN5O5
Molecular Weight: 417.806
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LDD-1819 is a novel dual inhibitor of GSK-3β and aurora kinase A, increasing somatic cell plasticity and inhibiting tumorigenicity.
Source and Classification

LDD-1819 is classified as an indirubin derivative, which belongs to a larger class of compounds known as flavonoids. Indirubins have been recognized for their anti-inflammatory and anticancer properties. The specific synthesis and characterization of LDD-1819 were detailed in studies conducted by Kim et al. (2019), which provided insights into its chemical structure, biological activity, and potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of LDD-1819 involves several chemical reactions starting from readily available precursors. The detailed synthesis procedure includes:

  1. Formation of Indirubin Core: The synthesis begins with the condensation of appropriate substrates to form the indirubin backbone.
  2. Functionalization: Subsequent steps involve the introduction of specific functional groups that enhance the compound's biological activity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological assays.

The synthesis process was characterized by Nuclear Magnetic Resonance spectroscopy, which provided detailed structural information confirming the successful formation of LDD-1819 .

Molecular Structure Analysis

Structure and Data

LDD-1819 features a complex molecular structure characteristic of indirubin derivatives. Its chemical formula can be represented as C15H12N2O2C_{15}H_{12}N_2O_2.

Key structural features include:

  • Indole Rings: Two fused indole rings that are pivotal for its biological activity.
  • Functional Groups: Various substituents that modulate its interaction with biological targets.

The molecular weight of LDD-1819 is approximately 252.26 g/mol, making it suitable for cellular uptake and interaction with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

LDD-1819 exhibits significant reactivity towards various biological targets:

  1. Inhibition of Glycogen Synthase Kinase-3 Beta: This enzyme is involved in multiple signaling pathways, including those regulating cell growth and survival. Inhibition leads to altered cellular responses, promoting apoptosis in cancer cells.
  2. Inhibition of Aurora Kinase A: This kinase is essential for proper mitotic spindle function during cell division. By inhibiting this kinase, LDD-1819 disrupts cell cycle progression in cancer cells, leading to reduced proliferation.

Biochemical assays demonstrated that LDD-1819's inhibitory effects are concentration-dependent, underscoring its potential as a therapeutic agent .

Mechanism of Action

Process and Data

The mechanism through which LDD-1819 exerts its effects involves several key processes:

  1. Target Engagement: LDD-1819 binds to glycogen synthase kinase-3 beta and aurora kinase A, inhibiting their activity.
  2. Cellular Responses: The inhibition leads to decreased phosphorylation of downstream targets involved in cell survival and proliferation.
  3. Apoptosis Induction: Enhanced apoptosis is observed in treated cancer cells, evidenced by increased levels of cleaved poly (ADP-ribose) polymerase and caspase-7 in Western blot analyses .

These mechanisms highlight the compound's potential utility in cancer therapy and regenerative medicine.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LDD-1819 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Characterization studies confirm that LDD-1819 maintains stability over time when stored properly .

Applications

Scientific Uses

LDD-1819 has promising applications in various scientific fields:

  1. Cancer Research: As a dual inhibitor, it is being investigated for its potential to treat various cancers by targeting critical signaling pathways.
  2. Cell Therapy: Its ability to enhance somatic cell plasticity positions it as a candidate for regenerative medicine applications.
  3. Biological Studies: Researchers are utilizing LDD-1819 to better understand the roles of glycogen synthase kinase-3 beta and aurora kinase A in cellular processes.
Chemical Characterization of LDD-1819

Molecular Structure and Formula

LDD-1819 is a novel indirubin derivative designed as a dual inhibitor targeting glycogen synthase kinase-3β (GSK-3β) and aurora kinase A. Its core structure retains the bis-indole scaffold characteristic of indirubins but incorporates strategic modifications to enhance biological activity. The compound features a 5-hydroxy group and a 5'-nitro substitution on the indirubin backbone, along with an aminoethoxyimino side chain at the 3' position. This side chain is critical for its kinase inhibitory properties and is stabilized as a hydrochloride salt [2] [5].

The molecular formula of LDD-1819 is C₁₈H₁₆ClN₅O₅, with an exact mass of 417.0840 Da and a molecular weight of 417.81 g/mol. Elemental analysis confirms the composition: C, 51.75%; H, 3.86%; Cl, 8.48%; N, 16.76%; O, 19.15% [2]. The hydrochloride salt form improves solubility and stability. The compound’s structure adopts a Z-configuration at the 2-3 double bond and an E-configuration at the 3' oxime bond, which is essential for its biological activity. This geometric arrangement optimizes interactions with kinase ATP-binding pockets [1] [5].

Table 1: Atomic Composition of LDD-1819

ElementPercentageAtomic Contribution
Carbon (C)51.75%18 atoms
Hydrogen (H)3.86%16 atoms
Chlorine (Cl)8.48%1 atom
Nitrogen (N)16.76%5 atoms
Oxygen (O)19.15%5 atoms

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is pivotal for confirming LDD-1819’s structure and purity. While specific chemical shift values are not fully detailed in the available literature, the synthesis protocol confirms characterization using ¹H NMR (JEOL JNM-LA 300WB spectrometer, 300 MHz) and ¹³C NMR [1] [5]. The presence of key functional groups is inferred from spectral data:

  • The 5-hydroxy group appears as a singlet near δ 10.5 ppm (¹H NMR).
  • The oxime proton (N–OH) and aromatic protons generate distinct signals between δ 7.0–8.5 ppm.
  • The aminoethyl chain protons resonate as triplets (δ 2.8–3.0 ppm for –CH₂–NH₃⁺) and multiplets (δ 3.5–3.7 ppm for –O–CH₂–) [1].

Relativistic density functional theory (DFT) calculations could predict ¹³C and ¹⁵N chemical shifts, particularly for ring-current-affected nuclei near aromatic systems [7]. However, experimental heteronuclear NMR data (e.g., ¹³C, ¹⁵N) remain unpublished. Future studies could leverage advanced techniques like solid-state 103Rh NMR (as referenced in unrelated studies) to analyze metal-complexed derivatives [3].

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for LDD-1819 is (2Z,3E)-3-((2-Aminoethoxy)imino)-5-hydroxy-5'-nitro-[2,3'-biindolinylidene]-2'-one hydrochloride. This name adheres to IUPAC substitutive nomenclature rules [4]:

  • The parent hydride is [2,3'-biindolinylidene], a fused bis-indole system.
  • The principal characteristic group is the ketone (2'-one), designated as a suffix.
  • Substituents: 5-hydroxy (prefix), 5'-nitro (prefix), and oxime modified with 2-aminoethoxy at position 3 (prefix).
  • Stereodescriptors (2Z,3E) specify configurations of the oxime and double bonds.
  • The hydrochloride salt is denoted as a separate ionic component [2] [4].

Table 2: Synonyms and Identifiers for LDD-1819

Identifier TypeValue
IUPAC Name(2Z,3E)-3-((2-Aminoethoxy)imino)-5-hydroxy-5'-nitro-[2,3'-biindolinylidene]-2'-one hydrochloride
Common SynonymsLDD-1819; LDD 1819; LDD1819
CAS Registry NumberNot assigned
SMILESO=C1NC2=C(C=C(N+=O)C=C2)/C1=C3NC4=C(C=C(O)C=C4)C/3=N/OCCN.[H]Cl
InChI KeyHAMJUOWMJKLAIE-XVQBVDMMSA-N

Physicochemical Properties

LDD-1819 exhibits moderate solubility in dimethyl sulfoxide (DMSO) but is insoluble in aqueous buffers or alcohols without solubilizing agents. This property necessitates DMSO-based stock solutions (typically 10–50 mM) for biological assays [2]. The compound is supplied as a solid powder with >98% purity (HPLC-validated) and remains stable for >3 years when stored desiccated at –20°C. Short-term storage (days to weeks) requires refrigeration at 0–4°C to prevent hydrolysis of the oxime group [2].

Key stability concerns include:

  • Light sensitivity: Degrades under UV exposure; requires amber vials.
  • Hydrolysis: The oxime bond may degrade in aqueous solutions at pH > 8.0.
  • Thermal decomposition: Decomposes above 150°C without melting [2].

Table 3: Physicochemical Profile of LDD-1819

PropertyValue
AppearanceSolid powder (orange-red crystalline)
Purity>98%
SolubilitySoluble in DMSO; insoluble in H₂O, EtOH
Stability>3 years at –20°C; sensitive to light
Storage ConditionsDry, dark, –20°C (long-term)
pKa (predicted)6.2 (oxime), 9.8 (amine)

Properties

Product Name

LDD-1819

IUPAC Name

(2Z,3E)-3-((2-Aminoethoxy)imino)-5-hydroxy-5'-nitro-[2,3'-biindolinylidene]-2'-one hydrochloride

Molecular Formula

C18H16ClN5O5

Molecular Weight

417.806

InChI

InChI=1S/C18H15N5O5.ClH/c19-5-6-28-22-16-12-8-10(24)2-4-14(12)20-17(16)15-11-7-9(23(26)27)1-3-13(11)21-18(15)25;/h1-4,7-8,20,24H,5-6,19H2,(H,21,25);1H/b17-15-,22-16+;

InChI Key

HAMJUOWMJKLAIE-XVQBVDMMSA-N

SMILES

O=C1NC2=C(C=C([N+]([O-])=O)C=C2)/C1=C3NC4=C(C=C(O)C=C4)C/3=N\OCCN.[H]Cl

Solubility

Soluble in DMSO

Synonyms

LDD-1819; LDD 1819; LDD1819

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.